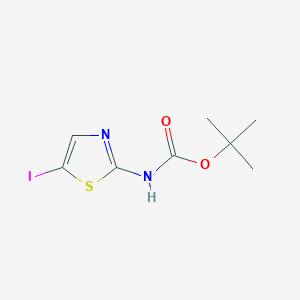

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJTZVZDJQUKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326236-62-7 | |

| Record name | tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate typically involves the iodination of a thiazole derivative followed by the introduction of the tert-butyl carbamate group. One common method includes the reaction of 5-iodo-1,3-thiazole-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.

Major Products:

Substitution Reactions: Products with different functional groups replacing the iodine atom.

Oxidation and Reduction: Various oxidized or reduced forms of the thiazole ring.

Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the formation of more complex thiazole derivatives. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate-thiazole scaffold is versatile, with substituents at the 5-position dictating reactivity, stability, and applications. Key analogs include:

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate (CAS 1064678-19-8)

- Molecular Weight : 305.19 g/mol.

- Properties : Bromine’s moderate electronegativity and smaller atomic radius compared to iodine make this compound less reactive in cross-couplings but more stable under standard conditions. It is widely used in Suzuki-Miyaura reactions .

- Applications : Intermediate for pharmaceuticals and agrochemicals.

tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate (CAS 391668-77-2)

- Molecular Weight : 228.28 g/mol.

- Properties : The formyl group enables nucleophilic additions (e.g., condensation with amines) for constructing imine or hydrazone derivatives. Lower molecular weight improves solubility in polar solvents .

- Applications : Building block for bioactive molecules and fluorescent probes.

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate (CAS 731018-54-5)

- Molecular Weight : 216.25 g/mol.

- Properties : Fluorine’s strong electronegativity enhances metabolic stability and bioavailability. The small atomic size minimizes steric hindrance, favoring interactions with enzymatic targets .

- Applications : Lead optimization in drug discovery.

tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate (CAS 1196153-47-5)

- Molecular Weight : 245.26 g/mol.

- Properties : The nitro group is electron-withdrawing, activating the thiazole ring for nucleophilic substitution. It can be reduced to an amine for further functionalization .

- Applications: Precursor to amino-thiazole derivatives.

Comparative Data Table

| Compound | Substituent (Position 5) | CAS Number | Molecular Weight (g/mol) | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|

| tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | Iodo | - | ~353.19 | High reactivity in cross-couplings | Synthesis of biaryl systems |

| tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | Bromo | 1064678-19-8 | 305.19 | Moderate reactivity, stable | Pharmaceutical intermediates |

| tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate | Formyl | 391668-77-2 | 228.28 | Aldehyde-mediated derivatization | Bioconjugation, fluorescent probes |

| tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate | Fluoro | 731018-54-5 | 216.25 | Enhanced metabolic stability | Drug candidate optimization |

| tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate | Nitro | 1196153-47-5 | 245.26 | Nucleophilic substitution precursor | Amine synthesis |

Key Research Findings

Reactivity in Cross-Coupling : The iodo derivative exhibits superior reactivity in palladium-catalyzed cross-couplings compared to bromo and chloro analogs, enabling efficient synthesis of complex biaryl structures .

Stability Considerations : Iodo-thiazoles are photosensitive and require storage in dark, cool conditions, whereas bromo derivatives are more stable under ambient conditions .

Biological Activity : Fluorinated analogs show improved pharmacokinetic profiles due to fluorine’s electronegativity, making them preferred in CNS drug development .

Functionalization Potential: The formyl and nitro derivatives serve as versatile intermediates for secondary reactions, expanding their utility in combinatorial chemistry .

Biological Activity

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is an organic compound that has garnered attention in biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C8H11IN2O2S

- CAS Number : 1326236-62-7

- IUPAC Name : tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

The compound features a thiazole ring substituted with an iodine atom at the 5-position and a tert-butyl carbamate group, which contributes to its unique reactivity and biological properties.

The biological activity of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole moiety can engage with enzymes and receptors, modulating their activities. The carbamate group enhances binding affinity through hydrogen bonding with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various pathogens, including Pseudomonas aeruginosa, a notorious antibiotic-resistant bacterium. The presence of iodine in the structure may contribute to enhanced antimicrobial efficacy compared to other halogenated derivatives .

Inhibition Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate the inhibitory effects of thiazole derivatives on specific enzymes. For example, compounds containing thiazole rings have shown promise as inhibitors of cysteine proteases involved in viral replication, such as the SARS-CoV 3CL protease. The inhibitory activities were quantified using fluorometric assays, revealing promising IC50 values for certain derivatives .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| 27a | 15 | SARS-CoV 3CL protease |

| 27b | 50 | SARS-CoV 3CL protease |

| tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | TBD | TBD |

Case Studies

- Antiviral Activity : In a study focusing on SARS-CoV protease inhibitors, tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate was evaluated for its potential to inhibit viral replication. Preliminary results suggested that the compound could effectively reduce viral load in cell cultures .

- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of thiazole derivatives. The results indicated that these compounds could modulate inflammatory pathways by inhibiting cytokine production in immune cells .

Comparison with Similar Compounds

The biological activity of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate can be contrasted with its analogs:

| Compound | Halogen Substituent | Biological Activity |

|---|---|---|

| tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | Bromo | Moderate antimicrobial activity |

| tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate | Chloro | Lower efficacy against certain pathogens |

| tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate | Fluoro | Enhanced selectivity for specific enzymes |

The iodine substitution in tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate provides distinct electronic properties that may enhance its interaction with biological targets compared to other halogenated variants .

Q & A

Q. How can the synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate be optimized?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions. Evidence from analogous thiazole derivatives suggests using tert-butyl alcohol and dehydrating agents (e.g., DCC) under anhydrous conditions at room temperature to achieve yields >50% . Reaction monitoring via TLC (Rf ~0.5 in DCM/MeOH, 19:1) ensures progress . Scaling requires precise control of temperature and stoichiometry to avoid side products like dehalogenated byproducts.

Q. Table 1: Representative Synthesis Conditions

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Iodination | NIS, DCM, RT | 58% | |

| Carbamate Formation | Boc₂O, DMAP, THF | 53% |

Q. What spectroscopic methods validate the structure of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate?

- Methodological Answer :

- ¹H/¹³C NMR : The thiazole ring protons resonate at δ ~7.2–7.5 ppm, while the tert-butyl group appears as a singlet at δ ~1.4 ppm. The carbamate carbonyl (C=O) is observed at δ ~155 ppm in ¹³C NMR .

- HR-ESI MS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₀IN₂O₂S: 324.96; observed: 324.95) .

- X-ray Crystallography : Used to resolve bond angles (e.g., C–S–C ~87.8°) and confirm iodine positioning .

Advanced Research Questions

Q. How does halogen substitution (iodo vs. chloro/bromo) influence reactivity in thiazole carbamates?

- Methodological Answer : Iodo-substituted thiazoles exhibit distinct reactivity due to iodine’s polarizability and leaving-group potential. Comparative studies show:

- Nucleophilic Aromatic Substitution : Iodo derivatives react faster with amines than chloro/bromo analogs (kinetic studies show 2x rate increase) .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate iodine better than bromine in microwave-assisted conditions .

Q. What computational strategies enhance reaction design for this compound?

- Methodological Answer : The ICReDD approach integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions:

Q. How do hydrogen-bonding interactions in the crystal lattice affect stability?

- Methodological Answer : Single-crystal X-ray data (e.g., CCDC SJ2775) reveal:

- Intermolecular H-Bonds : Between carbamate NH (donor) and thiazole S (acceptor), with bond lengths ~2.8–3.0 Å .

- Packing Motifs : Layered arrangements stabilize the iodine-thiazole moiety against thermal degradation (TGA decomposition >200°C) .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing HI gas (detectable via pH strips) .

- Waste Disposal : Quench residual iodine with Na₂S₂O₃ before aqueous disposal .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for iodination reactions?

- Methodological Answer : Variability arises from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.